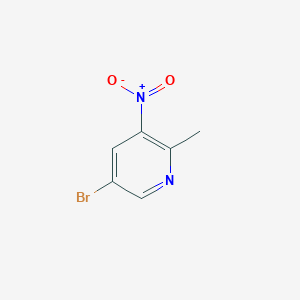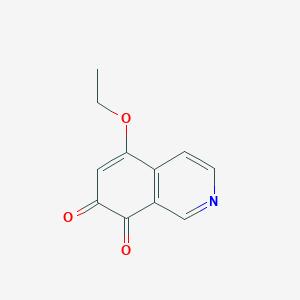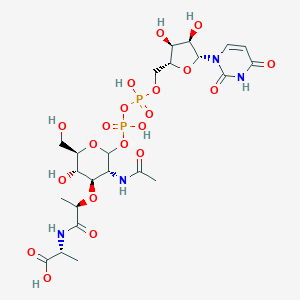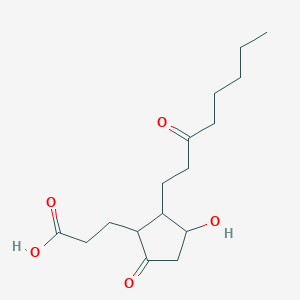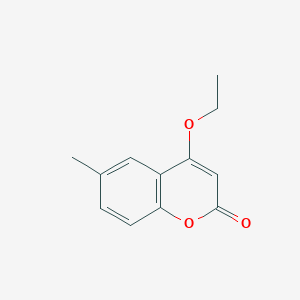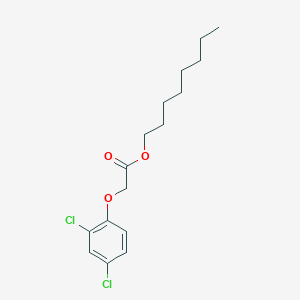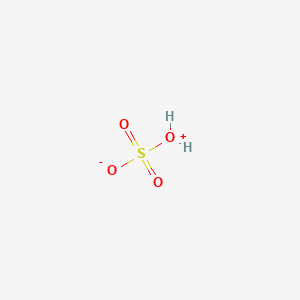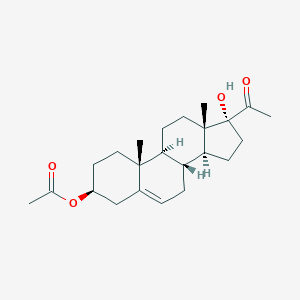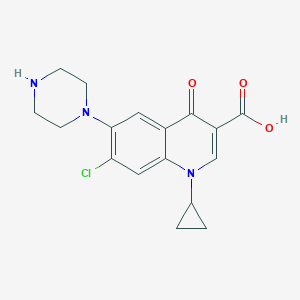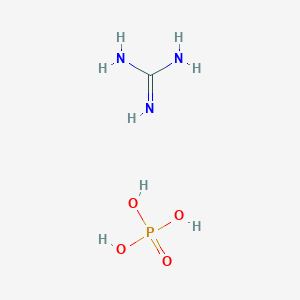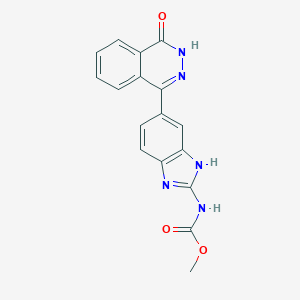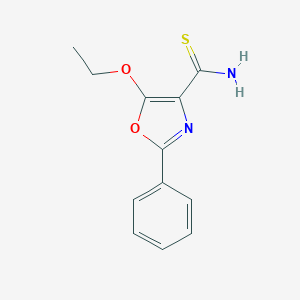
5-Ethoxy-2-phenyloxazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-phenyloxazole-4-carbothioamide, also known as EPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical And Physiological Effects
5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many future directions for 5-Ethoxy-2-phenyloxazole-4-carbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to improve the efficacy and selectivity of 5-Ethoxy-2-phenyloxazole-4-carbothioamide. In Alzheimer's disease and Parkinson's disease research, future studies could focus on developing novel formulations of 5-Ethoxy-2-phenyloxazole-4-carbothioamide that can cross the blood-brain barrier and target specific regions of the brain. Additionally, future studies could investigate the potential synergistic effects of 5-Ethoxy-2-phenyloxazole-4-carbothioamide with other compounds or therapies.
Synthesis Methods
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbothioamide can be achieved through a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole with ethyl isothiocyanate, followed by the reaction with thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
5-Ethoxy-2-phenyloxazole-4-carbothioamide has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
CAS RN |
128242-93-3 |
|---|---|
Product Name |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-12-9(10(13)17)14-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,17) |
InChI Key |
DHJOPXLDKYOMKT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
synonyms |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



